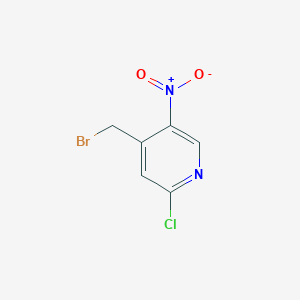

4-(Bromomethyl)-2-chloro-5-nitropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Bromomethyl)-2-chloro-5-nitropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the 4-position, a chlorine atom at the 2-position, and a nitro group at the 5-position on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-chloro-5-nitropyridine typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under reflux conditions in a suitable solvent like carbon tetrachloride or dichloromethane . The reaction proceeds via a radical mechanism, leading to the selective bromination of the methyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method involves the continuous mixing of the raw materials and the brominating reagent in a pipeline, followed by the reaction in a constant-temperature water bath reactor under illumination . This approach offers advantages in terms of reaction control, safety, and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Bromomethyl)-2-chloro-5-nitropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridines.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or iron powder with hydrochloric acid.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Reduction: 4-(Aminomethyl)-2-chloro-5-nitropyridine.

Oxidation: 4-(Carboxymethyl)-2-chloro-5-nitropyridine.

Applications De Recherche Scientifique

4-(Bromomethyl)-2-chloro-5-nitropyridine has several scientific research applications:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly as a building block for compounds with antimicrobial or anticancer properties.

Materials Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its ability to introduce halogen and nitro functionalities into the molecular structure.

Mécanisme D'action

The mechanism of action of 4-(Bromomethyl)-2-chloro-5-nitropyridine depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. The molecular targets and pathways involved vary based on the specific reaction and the reagents used.

Comparaison Avec Des Composés Similaires

4-(Bromomethyl)-2-chloro-5-nitropyridine can be compared with other halogenated pyridines, such as:

4-(Chloromethyl)-2-chloro-5-nitropyridine: Similar structure but with a chlorine atom instead of a bromine atom at the 4-position. It may exhibit different reactivity due to the difference in halogen electronegativity and size.

4-(Bromomethyl)-2-fluoro-5-nitropyridine: Similar structure but with a fluorine atom instead of a chlorine atom at the 2-position. The presence of fluorine can significantly alter the electronic properties and reactivity of the compound.

4-(Bromomethyl)-2-chloro-5-aminopyridine: Similar structure but with an amino group instead of a nitro group at the 5-position. The amino group can participate in different types of reactions compared to the nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.

Activité Biologique

4-(Bromomethyl)-2-chloro-5-nitropyridine is a heterocyclic organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its structure, characterized by a bromomethyl group, a chlorine atom, and a nitro group attached to a pyridine ring, positions it as a significant intermediate in the synthesis of various bioactive compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

The molecular formula of this compound is C6H5BrClN2O2, with a molecular weight of approximately 236.47 g/mol. The compound's unique combination of functional groups contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar nitropyridine derivatives have demonstrated potential as enzyme inhibitors. The presence of the nitro group may facilitate interactions with various enzymes, potentially inhibiting their activity.

- Oxidative Stress Induction : The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can influence cellular functions and gene expression.

- Cell Signaling Modulation : It has been observed to modulate signaling pathways related to apoptosis and oxidative stress response, impacting gene expression and cellular metabolism .

In vitro Studies

Research indicates that this compound exhibits significant biological activity in various cellular models:

In vivo Studies

The effects of this compound in animal models have not been extensively documented; however, preliminary findings suggest that dosage plays a crucial role in its biological effects:

- Dosage Effects : At varying dosages, the compound may exhibit different effects on cellular functions. Higher doses could lead to significant modulation of cell signaling pathways.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-methyl-5-nitropyridine | Methyl group instead of bromomethyl | Less reactive due to fewer halogen substituents |

| 2-Bromo-3-methyl-5-nitropyridine | Methyl group at position three | Different reactivity pattern |

| 2-Bromo-4-chloro-5-nitropyridine | Contains both bromine and chlorine | Similar reactivity but different substitution patterns |

| 4-Methyl-5-nitropyridin-2-amine | Amino group instead of halogen | More polar and potentially more biologically active |

The unique arrangement of halogens and nitro groups in this compound provides distinct pathways for biological interactions compared to its analogs.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research highlights its potential:

- Kinase Inhibition : A study demonstrated that structurally similar compounds effectively inhibited Aurora kinases involved in cancer progression. This suggests that this compound may share similar inhibitory properties .

- Antimicrobial Testing : Preliminary tests on nitro-substituted pyridines indicate promising antimicrobial activity, warranting further investigation into the specific effects of this compound against various pathogens .

Propriétés

Formule moléculaire |

C6H4BrClN2O2 |

|---|---|

Poids moléculaire |

251.46 g/mol |

Nom IUPAC |

4-(bromomethyl)-2-chloro-5-nitropyridine |

InChI |

InChI=1S/C6H4BrClN2O2/c7-2-4-1-6(8)9-3-5(4)10(11)12/h1,3H,2H2 |

Clé InChI |

WOEGMIDJBMZPBA-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=CN=C1Cl)[N+](=O)[O-])CBr |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.